molecular formula C39H28F3N5O5 B12847970 N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide CAS No. 71872-63-4

N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide

Cat. No.: B12847970
CAS No.: 71872-63-4
M. Wt: 703.7 g/mol
InChI Key: JUYFCILENJXBKA-UHFFFAOYSA-N
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Description

N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as amides, hydroxyls, methoxy, and azo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core naphthalene structure, followed by the introduction of the azo group through diazotization and coupling reactions. The benzoylamino and trifluoromethylphenyl groups are then introduced through amide bond formation and nucleophilic substitution reactions, respectively. The final step involves the methoxylation of the phenyl ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Properties

CAS No.

71872-63-4

Molecular Formula

C39H28F3N5O5

Molecular Weight

703.7 g/mol

IUPAC Name

N-(4-benzamidophenyl)-3-hydroxy-4-[[2-methoxy-5-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C39H28F3N5O5/c1-52-33-19-14-25(37(50)45-29-12-7-11-26(22-29)39(40,41)42)21-32(33)46-47-34-30-13-6-5-10-24(30)20-31(35(34)48)38(51)44-28-17-15-27(16-18-28)43-36(49)23-8-3-2-4-9-23/h2-22,48H,1H3,(H,43,49)(H,44,51)(H,45,50)

InChI Key

JUYFCILENJXBKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)NC(=O)C6=CC=CC=C6)O

Origin of Product

United States

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